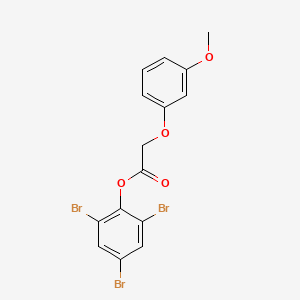

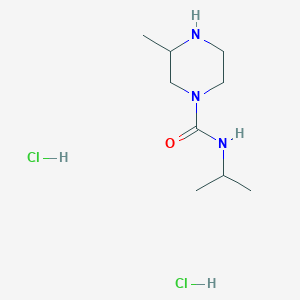

![molecular formula C11H18O4 B2826627 Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate CAS No. 2169461-43-0](/img/structure/B2826627.png)

Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

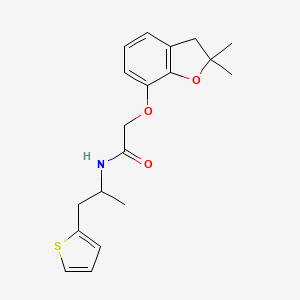

“Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate” is a complex organic compound. It contains a cyclobutyl ring, which is a ring of four carbon atoms. It also has an ester group (-COO-) and an ether group (-O-). The ester group is attached to the cyclobutyl ring and the methyl group (CH3), while the ether group connects the cyclobutyl ring and the isopropyl group (CH(CH3)2) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclobutyl ring, ester group, ether group, and isopropyl group. The cyclobutyl ring would provide a degree of rigidity to the molecule, while the ester and ether groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ester group could make it polar, affecting its solubility in different solvents. The cyclobutyl ring could affect its boiling and melting points .Scientific Research Applications

Photochemical Synthesis

The compound has been used in photochemical syntheses. For instance, Armesto and Ramos (1993) explored its use in the photochemical synthesis of oxime acetates derivatives of 1-carbaldehydobicyclo[n.1.0]alkanes through the aza-di-π-methane rearrangement (Armesto & Ramos, 1993).

Reactive Distillation

Smejkal, Hanika, and Kolena (2001) studied the synthesis of 2-methylpropylacetate from 2-methylpropanol and acetic acid via reactive distillation, highlighting its importance in industrial chemical processes (Smejkal, Hanika, & Kolena, 2001).

Regioselective Addition

Koz’minykh et al. (2006) investigated the regioselective addition of aromatic amines to the compound, revealing insights into chemical bonding and reactions (Koz’minykh et al., 2006).

Thioacetalization Reagent

Sun Ran et al. (2005) examined its use as an odorless and practical thioacetalization reagent, which is crucial in organic synthesis (Sun Ran et al., 2005).

Structural Analysis

Makaev et al. (2006) conducted structural analysis of the compound, which is vital for understanding its physical and chemical properties (Makaev et al., 2006).

Oxidation Processes

Das and Iqbal (1997) utilized it in the oxidation of alkenes with molecular oxygen, a process significant in catalytic chemistry (Das & Iqbal, 1997).

Catalysis

Hanika, Smejkal, and Kolena (2001) also explored its application in catalysis, particularly in the esterification process by reactive distillation (Hanika, Smejkal, & Kolena, 2001).

Nitroaromatic Systems

Duthaler (1983) reported its use in the construction of highly substituted nitroaromatic systems, an area of interest in synthetic organic chemistry (Duthaler, 1983).

Photopolymerization

Guillaneuf et al. (2010) explored its potential in nitroxide-mediated photopolymerization, which has implications in materials science (Guillaneuf et al., 2010).

Radical Ion Studies

Baciocchi et al. (1996) conducted studies on the fragmentation of arylalkanol radical cations, which contributes to the understanding of organic radical chemistry (Baciocchi et al., 1996).

Future Directions

properties

IUPAC Name |

methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-11(2,3)15-9-6-8(12)7(9)5-10(13)14-4/h7,9H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZVZUCYJXGXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(=O)C1CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2826549.png)

![3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2826552.png)

![2-(methylthio)-1H-benzo[d]imidazole hydroiodide](/img/structure/B2826555.png)

![2,5-dichloro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B2826559.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2826560.png)